Sulphamic acid, tin salt

Description

Properties

CAS No. |

40609-56-1 |

|---|---|

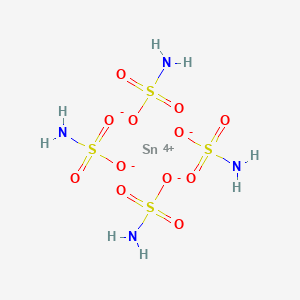

Molecular Formula |

H8N4O12S4Sn |

Molecular Weight |

503.1 g/mol |

IUPAC Name |

tin(4+);tetrasulfamate |

InChI |

InChI=1S/4H3NO3S.Sn/c4*1-5(2,3)4;/h4*(H3,1,2,3,4);/q;;;;+4/p-4 |

InChI Key |

AECLSPNOPRYXFI-UHFFFAOYSA-J |

SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+4] |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Sn+4] |

Other CAS No. |

40609-56-1 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Sulphamic Acid, Tin Salt

Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic and molecular structure of a crystalline compound. This technique involves directing a beam of X-rays onto a single, high-quality crystal of tin sulfamate (B1201201). The resulting diffraction pattern allows for the calculation of electron density distribution, from which the exact positions of the tin, sulfur, oxygen, nitrogen, and hydrogen atoms can be determined.

A successful SCXRD study on tin sulfamate would yield critical information, including:

The coordination environment of the tin cation (e.g., octahedral, tetrahedral).

The bonding mode of the sulfamate anion (e.g., monodentate, bidentate).

Precise bond lengths and angles between all atoms.

The presence of any solvent molecules or polymorphism.

Despite the power of this technique, specific single-crystal X-ray diffraction data for "Sulphamic acid, tin salt" is not available in the reviewed scientific literature.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. A sample of finely powdered tin sulfamate would be exposed to an X-ray beam, producing a characteristic diffraction pattern. This pattern serves as a unique "fingerprint" for the crystalline phase.

The primary applications of PXRD for tin sulfamate would be:

Phase Identification: Comparing the experimental diffraction pattern to databases (like the Powder Diffraction File) to confirm the identity of the synthesized material.

Purity Assessment: Detecting the presence of crystalline impurities, such as unreacted starting materials or decomposition products (e.g., tin oxides or sulfates).

Analysis of Crystallinity: Assessing the degree of crystallinity versus amorphous content in a sample.

While various tin sulfamate complexes have been prepared, detailed and specific powder X-ray diffraction patterns for the simple tin salt of sulphamic acid are not extensively published. sci-hub.se

Lattice Parameter Determination and Crystal System Analysis

Data obtained from either SCXRD or high-resolution PXRD is used to determine the unit cell of the crystal, which is the basic repeating structural unit. This analysis defines the crystal system and the lattice parameters.

Crystal System: This classifies the crystal into one of seven systems (cubic, tetragonal, orthorhombic, rhombohedral, hexagonal, monoclinic, or triclinic) based on its symmetry.

Lattice Parameters: These are the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ).

This information is essential for material science, as these parameters influence properties like mechanical strength and optical behavior. Currently, there are no published, definitive lattice parameters or a confirmed crystal system for "this compound" in readily accessible literature.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, providing valuable information about functional groups and molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups.

For tin sulfamate, an FTIR spectrum would be expected to show characteristic absorption bands for the sulfamate anion (NH₂SO₃⁻). While specific spectra for the tin salt are not published, the analysis of sulfamic acid and its other salts allows for the prediction of key vibrational modes. wikipedia.org These include:

N-H Stretching: Typically observed in the 3200-3400 cm⁻¹ region.

S=O Stretching: Strong absorptions usually found between 1200-1350 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

S-N Stretching: Expected in the 700-900 cm⁻¹ range.

NH₂ Bending/Wagging: Various bending and wagging modes would appear in the fingerprint region (below 1600 cm⁻¹).

Coordination of the sulfamate ion to the tin cation could cause shifts in the positions and intensities of these bands compared to the free ion, providing insight into the nature of the tin-sulfamate bond.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR. It involves scattering laser light off a sample and analyzing the small changes in the energy of the scattered photons, which correspond to the vibrational modes of the molecules. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule.

A Raman spectrum of tin sulfamate would also reveal the characteristic vibrations of the sulfamate anion. Often, vibrations that are weak in FTIR are strong in Raman, and vice versa. For instance, the symmetric S=O stretching vibration is typically a very strong and sharp band in the Raman spectrum. Additionally, low-frequency modes corresponding to the vibrations of the tin-oxygen or tin-nitrogen bonds (if present) would likely be more readily observed in the Raman spectrum, typically below 400 cm⁻¹.

As with FTIR, detailed experimental Raman spectra for "this compound" are not found in the surveyed literature.

Table 2: General Vibrational Modes of the Sulfamate Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3200 - 3400 | FTIR, Raman |

| NH₂ Scissoring (Bending) | ~1550 - 1650 | FTIR |

| S=O Asymmetric Stretching | 1200 - 1350 | FTIR (Strong), Raman (Weak) |

| S=O Symmetric Stretching | 1000 - 1100 | Raman (Strong), FTIR (Strong) |

| S-N Stretching | 700 - 900 | FTIR, Raman |

| SO₃ Bending/Rocking Modes | 500 - 700 | FTIR, Raman |

Note: These are general ranges for the sulfamate functional group and may shift upon coordination to a metal center like tin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials. For this compound, multinuclear ssNMR experiments provide critical insights into the coordination of the tin center and the structure of the sulfamate anion.

Solid-State NMR Characterization (e.g., ¹¹⁹Sn NMR, ¹⁵N NMR, ¹⁷O NMR)

¹¹⁹Sn NMR: Tin possesses three NMR-active isotopes with a spin of 1/2 (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most frequently studied due to its higher natural abundance and sensitivity. The ¹¹⁹Sn nucleus has a vast chemical shift range, making it exceptionally sensitive to the tin atom's oxidation state, coordination number, and the nature of the bonded ligands. researchgate.netnih.gov In tin(II) sulfamate, the ¹¹⁹Sn chemical shift would be expected to fall within the typical range for Sn(II) compounds, which is distinct from Sn(IV) species. acs.org The precise chemical shift and the chemical shift anisotropy (CSA), which provides information on the electronic symmetry around the nucleus, would elucidate the coordination environment of the Sn²⁺ ion with the sulfamate ligands. nih.govacs.org For instance, three-coordinate tin(II) complexes often exhibit resonances in the +138 to -338 ppm range. acs.org

Table 1: Representative ¹¹⁹Sn Solid-State NMR Chemical Shift Ranges for Various Tin Environments.

| Tin Species | Oxidation State | Coordination Number | Typical ¹¹⁹Sn Chemical Shift Range (ppm) |

| Sn(NR₂)₂ | +2 | 2 | ~ +770 |

| [Sn(μ-OR)(OR)]₂ | +2 | 3 | +138 to -338 |

| SnS | +2 | 3-5 | Variable, sensitive to structure |

| SnS₂ | +4 | 6 | ~ -620 |

| SnO₂ | +4 | 6 | ~ -600 |

¹⁵N NMR: The sulfamate anion ([NH₂SO₃]⁻) contains a nitrogen atom that can be probed by ¹⁵N NMR spectroscopy. Although ¹⁵N has a low natural abundance, modern solid-state NMR techniques, such as cross-polarization from abundant ¹H nuclei, can provide high-quality spectra. rsc.orgacs.org The ¹⁵N chemical shift is sensitive to the protonation state and hydrogen bonding environment of the amino group. nih.gov In solid tin(II) sulfamate, the ¹⁵N spectrum would confirm the integrity of the sulfamate anion and provide details about intermolecular interactions within the crystal lattice. nih.govresearchgate.net The chemical shift would be characteristic of a sulfamate nitrogen, helping to distinguish it from other nitrogen-containing species. nih.gov

¹⁷O NMR: With a nuclear spin of 5/2, ¹⁷O is a quadrupolar nucleus, which can lead to broad NMR signals. However, at high magnetic fields, valuable structural information can be obtained. semanticscholar.orgnih.gov The sulfamate ligand possesses three oxygen atoms, which may be chemically inequivalent depending on their coordination to the tin(II) center. ¹⁷O solid-state NMR could potentially resolve these different oxygen environments, distinguishing between oxygen atoms directly coordinated to the tin ion and those that are not. bohrium.comstevens.edu This provides direct evidence of the ligand's binding mode.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a compound by measuring the absorption of electromagnetic radiation, which induces transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of this compound is expected to reveal electronic transitions originating from both the sulfamate anion and the tin(II) cation. illinois.edulibretexts.org The sulfamate group itself does not possess π-electrons and therefore does not exhibit the intense π→π* transitions common in many organic molecules. sielc.com However, transitions involving the non-bonding (n) electrons on the oxygen and nitrogen atoms, specifically n→σ* transitions, can occur in the UV region. researchgate.net

The Sn²⁺ ion, with its 5s² electron configuration, can also exhibit electronic transitions. acs.org The absorption bands for tin(II) complexes are often attributed to s-p transitions. The energy of these transitions, and thus the position of the absorption maxima (λ_max), is sensitive to the coordination environment and the nature of the ligands bonded to the tin center. acs.orgbath.ac.uk Therefore, the UV-Vis spectrum can provide valuable information about the ligand-metal interactions in the compound. bpchalihacollege.org.in

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material. acs.org For this compound, XPS is particularly useful for confirming the +2 oxidation state of tin.

The core-level spectrum of tin shows distinct binding energies for its different oxidation states. The Sn 3d spectrum exhibits a doublet (Sn 3d₅/₂ and Sn 3d₃/₂) with binding energies for Sn(II) being slightly lower than those for Sn(IV). researchgate.netresearchgate.net While the values for SnO (Sn²⁺) and SnO₂ (Sn⁴⁺) can be very close, careful deconvolution of the peaks allows for the determination of the oxidation state. thermofisher.comxpsfitting.com

Furthermore, XPS analysis would confirm the presence of all constituent elements of the sulfamate anion. The N 1s, S 2p, and O 1s core levels would be observed at characteristic binding energies, corroborating the elemental composition of the compound. researchgate.netsemanticscholar.orgresearchgate.netmdpi.com

Table 2: Expected XPS Binding Energies for Constituent Elements in Tin(II) Sulfamate.

| Element | Orbital | Expected Binding Energy (eV) | Information Provided |

| Tin (Sn) | 3d₅/₂ | ~486.4 - 487.0 | Confirms presence of tin; indicates Sn(II) oxidation state. researchgate.netresearchgate.net |

| Sulfur (S) | 2p | ~168.5 - 170.0 | Confirms presence of sulfur in a high oxidation state (sulfate/sulfamate). researchgate.netmdpi.com |

| Nitrogen (N) | 1s | ~400.0 - 402.0 | Confirms presence of nitrogen in the amino group. |

| Oxygen (O) | 1s | ~531.0 - 533.0 | Confirms presence of oxygen in the sulfamate group. semanticscholar.org |

Thermal Analysis

Thermal analysis techniques monitor the change in physical properties of a substance as it is heated or cooled. These methods are essential for determining the thermal stability and decomposition behavior of materials.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.comtainstruments.comalfa-chemistry.com The TGA curve for tin(II) sulfamate would reveal its thermal stability and the sequence of its decomposition. researchgate.netacs.org

Based on related compounds like metal sulfates, the decomposition of tin(II) sulfamate is expected to occur in multiple steps. researchgate.netresearchgate.net A plausible pathway would involve:

Initial Decomposition: An initial mass loss at lower temperatures might correspond to the breakdown of the sulfamate ligand, potentially releasing ammonia (B1221849) (NH₃) and sulfur dioxide (SO₂) or sulfur trioxide (SO₃).

Intermediate Formation: The decomposition may proceed through the formation of an intermediate tin oxysulfate species.

Final Residue: At high temperatures, the final, thermally stable residue would likely be tin(IV) oxide (SnO₂), as Sn(II) compounds often oxidize upon heating in an air or even an inert atmosphere. researchgate.netdergipark.org.tr

The precise temperature ranges and percentage mass loss for each step provide a quantitative fingerprint of the compound's thermal degradation process. nih.gov

Table 3: Plausible Decomposition Pathway for Tin(II) Sulfamate via TGA.

| Temperature Range (°C) | Proposed Process | Expected Gaseous Products | Resulting Solid |

| 200 - 400 | Initial decomposition of sulfamate ligands | NH₃, SO₂, H₂O | Tin Oxysulfate Intermediate |

| 400 - 650 | Decomposition of intermediate | SO₂, SO₃ | Tin(II/IV) Oxide Mixture |

| > 650 | Final conversion to stable oxide | O₂ (if Sn(II) → Sn(IV)) | Tin(IV) Oxide (SnO₂) |

Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Events

Differential Thermal Analysis (DTA) is a thermo-analytic technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature while both are subjected to a controlled temperature program. uni-siegen.delibretexts.org This method is highly effective for detecting physical and chemical changes such as phase transitions, melting, decomposition, and solid-state reactions. uni-siegen.deabo.fi When a thermal event occurs in the sample, a temperature difference (ΔT) arises between the sample and the reference. An endothermic event, such as melting or dehydration, results in the sample temperature lagging behind the reference temperature, producing a trough in the DTA curve. Conversely, an exothermic event, like crystallization or oxidation, causes the sample temperature to lead the reference, resulting in a peak. uni-siegen.de

While specific DTA data for pure this compound (tin(II) sulfamate) is not extensively detailed in publicly available literature, the thermal behavior of related tin compounds provides valuable context for the types of transformations that might be expected. The analysis of these related compounds helps in predicting the thermal stability and decomposition pathways. For instance, studies on other tin salts reveal distinct thermal events that are characteristic of their chemical structure.

Research on the thermal decomposition of various tin compounds illustrates the utility of DTA. For example, the decomposition of tin(II) sulfate (B86663) has been reported to begin at approximately 378-430°C. researchgate.net Tin(II) oxyhydroxide undergoes a multi-stage thermal decomposition involving mass loss from dehydration followed by a mass gain due to in situ oxidation. acs.org Another related compound, tin(II) oxalate (B1200264), exhibits a significant exothermic effect at 370°C, which is attributed to the oxidation of carbon monoxide to carbon dioxide occurring simultaneously with the oxidation of Sn²⁺ to Sn⁴⁺. lew.ro An exothermic peak observed between 700 K and 800 K (427°C to 527°C) in the DTA curve for the decomposition product of tin(II) oxyhydroxide has been ascribed to the crystal growth of tin dioxide (SnO₂). acs.org

| Compound | Temperature Range (°C) | Observed Thermal Event | Type | Reference |

|---|---|---|---|---|

| Tin(II) sulfate (SnSO₄) | 378 - 430 | Onset of decomposition | Endothermic | researchgate.net |

| Tin(II) oxalate (SnC₂O₄) | ~370 | Decomposition and oxidation | Exothermic | lew.ro |

| Product of Tin(II) oxyhydroxide decomposition | 427 - 527 | Crystal growth of SnO₂ | Exothermic | acs.org |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. nanoscience.com It operates by scanning a sample with a focused beam of electrons, and the resulting interactions generate various signals that are collected to form an image. nanoscience.com SEM is particularly useful for determining particle size, shape, and surface texture. mdpi.comnih.gov

| Material | Observed Morphology | Key Findings | Reference |

|---|---|---|---|

| Electrolytic Tin Powder | Rounded, Dendritic | Morphology is dependent on electrolysis parameters like current density and additives. | nih.govacs.org |

| Electroplated Tin Film (Bright) | Fine-grained, smooth surface | Low surface roughness (e.g., 19 nm) correlates with high gloss. | nmfrc.org |

| Electroplated Tin Film (Matte) | Coarse-grained, rough surface | Higher surface roughness (e.g., 176 nm) results in a dull appearance. | nmfrc.org |

Transmission Electron Microscopy (TEM) for Nanoscale Features and Crystal Habit

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the characterization of a material's internal structure, nanoscale features, and crystallographic information. nih.govresearchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. researchgate.net This technique is essential for observing features such as crystal lattice defects, grain boundaries, and the precise size and shape of nanoparticles.

TEM analysis also provides insights into the crystal habit, which is the characteristic external shape of a crystal. chemeurope.com The habit is determined by the growth conditions and the internal crystal structure. chemeurope.comresearchgate.net Although TEM studies specifically on this compound are scarce, research on other tin-based nanomaterials highlights the capabilities of this technique. For example, nano-crystalline tin dioxide (SnO₂) has been characterized using TEM to confirm the size and morphology of its primary particles. researchgate.net The crystal habit of minerals like cassiterite (a naturally occurring form of SnO₂) has been well-documented; it often forms prismatic or pyramidal crystals and can exhibit twinning. ufrgs.br This information is crucial as the crystal habit can influence the physical and chemical properties of the material.

| Compound/Material | Analytical Technique | Observed Feature | Significance | Reference |

|---|---|---|---|---|

| Nano-crystalline Tin Dioxide (SnO₂) | TEM | Nanoparticle size and morphology | Confirms synthesis of nanoscale material. | researchgate.net |

| Cassiterite (SnO₂) | Mineralogical Studies | Prismatic, pyramidal crystal habits; twinning | Defines the typical external shape of the mineral. | ufrgs.br |

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically integrated with an electron microscope (SEM or TEM). When the electron beam strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fill these vacancies, releasing energy in the form of X-rays. wikipedia.org Since the energy of the emitted X-ray is characteristic of the element from which it originated, EDX can identify the elemental composition of the sample. nanoscience.com Furthermore, by scanning the beam across the sample, EDX can generate elemental maps that show the spatial distribution of different elements. acs.orgresearchgate.net

An EDX analysis of pure this compound would be expected to detect the presence of tin (Sn), sulfur (S), oxygen (O), and nitrogen (N). Elemental mapping would demonstrate the uniform distribution of these elements throughout the sample, confirming its compositional homogeneity. While EDX spectra for this specific compound are not widely published, analyses of other tin-containing materials confirm the utility of the technique for verifying composition. researchgate.netcleancontrolling.com For example, EDX is routinely used to confirm the elemental makeup of tin alloys, oxides, and surface coatings. researchgate.netcleancontrolling.com

| Element | Symbol | Expected Detection | Source in Compound |

|---|---|---|---|

| Tin | Sn | Yes | Cation (Sn²⁺) |

| Sulfur | S | Yes | Sulfamate Anion (NH₂SO₃⁻) |

| Oxygen | O | Yes | Sulfamate Anion (NH₂SO₃⁻) |

| Nitrogen | N | Yes | Sulfamate Anion (NH₂SO₃⁻) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. These ab initio (first-principles) methods provide detailed information about electron distribution and energy levels. acs.orgscience.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netaps.org It is employed to determine optimized molecular geometry, bond lengths, bond angles, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. acs.orguctm.edu For tin sulfamate (B1201201), DFT calculations would model the interactions between the tin cation (Sn²⁺ or Sn⁴⁺) and the sulfamate anions (H₂NSO₃⁻).

DFT studies can elucidate the energetics of the compound, including its formation energy and the stability of different potential crystal structures or coordination geometries. aps.orgmdpi.com The calculations involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to accurately describe the electron density and molecular orbitals. nih.gov The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a stable energy minimum. uctm.edu Such studies provide a foundational understanding of the compound's stability and the nature of the bonding between the tin metal center and the sulfamate ligands. mdpi.com

Table 1: Example of DFT-Calculated Energetic Properties for a Metal-Ligand System This table illustrates the type of data that would be generated from DFT calculations on Sulphamic acid, tin salt. The values are representative examples.

| Parameter | Calculated Value | Unit |

| Total Electronic Energy | -1250.45 | Hartree |

| Enthalpy (H) | -1250.30 | Hartree |

| Gibbs Free Energy (G) | -1250.38 | Hartree |

| Zero-Point Energy | 250.12 | kJ/mol |

| Heat Capacity (Cv) | 185.7 | J/(mol·K) |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis used to predict molecular reactivity. mdpi.comwuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it is a "soft" molecule. mdpi.comirjweb.com

For tin sulfamate, a HOMO-LUMO analysis would reveal the sites most likely to be involved in electron donation and acceptance, providing insights into its potential role in chemical processes. Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the compound's reactivity. nih.govirjweb.com

Table 2: Example of Reactivity Descriptors from HOMO-LUMO Analysis This table presents typical reactivity descriptors derived from HOMO and LUMO energies. The values are for illustrative purposes.

| Reactivity Descriptor | Formula | Example Value | Unit |

| HOMO Energy (EHOMO) | - | -6.85 | eV |

| LUMO Energy (ELUMO) | - | -1.22 | eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.63 | eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.815 | eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.035 | eV |

| Electronegativity (χ) | -μ | 4.035 | eV |

| Global Softness (S) | 1 / (2η) | 0.178 | eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 2.89 | eV |

The Molecular Electrostatic Surface Potential (MESP) provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. rsc.org The MESP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack and are typically found around electropositive atoms or hydrogen atoms.

Green regions denote neutral or near-zero potential.

Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from the results of quantum chemical calculations. libretexts.orgwikipedia.org This analysis partitions the total electron population among the different atoms, providing a quantitative measure of the charge distribution. uni-muenchen.de The calculation involves assigning the charge of the diagonal elements of the population matrix to the corresponding atom and dividing the charge of the off-diagonal elements equally between the two participating atoms. uni-muenchen.de

While Mulliken charges are computationally straightforward, they are known to be sensitive to the choice of the basis set used in the calculation. wikipedia.orguni-muenchen.de Despite this limitation, the analysis provides valuable qualitative insights into the electronic distribution. For tin sulfamate, a Mulliken charge analysis would quantify the partial positive charge on the tin atom and the partial negative charges on the electronegative oxygen and nitrogen atoms, offering a numerical description of the ionic and covalent character of the bonds within the complex. researchgate.netchemrxiv.org

Table 3: Example of Mulliken Atomic Charges for this compound This table shows an example of a Mulliken charge distribution for the constituent atoms. The values are hypothetical and serve to illustrate the output of the analysis.

| Atom | Mulliken Partial Charge (e) |

| Sn (Tin) | +1.58 |

| S (Sulfur) | +1.10 |

| O (Oxygen) | -0.85 |

| N (Nitrogen) | -0.72 |

| H (Hydrogen) | +0.37 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ekb.egresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict how a molecular system will evolve, providing insights into its dynamic properties and behavior under different conditions. ekb.eg A force field, which defines the potential energy of the system, is required to describe the interactions between atoms. acs.org

For this compound, MD simulations could be used to:

Investigate the structural stability and conformational changes of the complex in a solution. ekb.eg

Analyze the solvation shell structure and the interaction of the compound with solvent molecules, such as water. acs.org

Simulate the deposition or interaction of tin sulfamate onto a substrate, providing an atomistic view of film growth or surface adsorption processes. mdpi.commdpi.com

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to measure its compactness. ekb.eg

Spectroscopic Property Prediction from First Principles

First-principles, or ab initio, methods can be used to predict various spectroscopic properties of a molecule directly from quantum mechanics, without relying on empirical data. science.goved.ac.uk These calculations are instrumental in interpreting experimental spectra and can provide predictions for systems that are difficult to study experimentally.

For tin sulfamate, these methods can predict:

Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net This allows for the assignment of specific spectral bands to particular molecular motions (e.g., S-O stretching, N-H bending).

Electronic Spectra: The energy differences between the ground and excited electronic states can be calculated to predict UV-Visible absorption spectra. This involves methods like Time-Dependent DFT (TD-DFT).

NMR Spectra: Chemical shifts and coupling constants for Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted by calculating the magnetic shielding of nuclei within the molecule's electronic environment. acs.org

These theoretical predictions provide a powerful complement to experimental spectroscopy, aiding in the structural characterization and analysis of this compound. science.govresearchgate.net

Electrochemical Behavior and Applications of Tin Sulfamate Systems

Electrocatalysis utilizing Tin Sulfamate-Based Electrolytes

While research into tin sulfamate-based electrolytes as primary electrocatalytic media is not extensive, the electrocatalytic effects of tin itself are well-documented in various systems. Tin, introduced as Sn2+ ions into an electrolyte, can be deposited in situ onto electrode surfaces, forming nanoparticles that enhance reaction kinetics. This has been observed notably in all-vanadium redox flow batteries (VRFBs), where the introduction of Sn2+ ions significantly improves the kinetics of the V3+/V2+ redox couple, a reaction that often limits the battery's performance. rsc.org Cyclic voltammetry studies show that the deposition of tin nanoparticles can reduce the peak potential separation for the anode half-reaction, indicating a marked improvement in reaction kinetics. rsc.org The energy efficiency, specific discharge capacity, and discharge energy density of VRFBs have been shown to increase with the addition of tin. rsc.org This catalytic effect makes tin a commercially feasible electrocatalyst for such technologies. rsc.org

Anodic and Cathodic Dissolution Studies of Tin in Sulfamate (B1201201) Media

The electrochemical processes of dissolution and deposition are fundamental to applications like electroplating and battery technology. In anodic dissolution, a metal electrode releases ions into the electrolyte. Studies in acidic media, such as sulfuric acid, show that tin dissolves anodically to form bivalent tin (Sn2+) ions. vtt.fi During this process in certain acidic solutions, a blackening of the anode surface can occur, which is attributed to the formation of metallic tin particles resulting from preferential electrochemical attacks along grain boundaries and other surface imperfections. mst.edu

The reverse process, cathodic deposition, involves the reduction of metal ions from the electrolyte onto a substrate. In the context of tin sulfamate, Sn2+ ions are reduced and deposited as metallic tin. This is the foundational principle of tin electroplating. sharrettsplating.com In alloy systems, such as lead-tin in sulfamic acid, the dissolution mechanism is more complex. The process can involve the sequential dissolution of the alloy components, where tin may be transferred to the solution, enriching the alloy surface with lead, which then begins to dissolve. lboro.ac.uk

Electrodeposition Mechanisms and Kinetic Parameters

The quality and properties of electroplated tin and its alloys are highly dependent on the mechanisms of deposition, including the initial formation of nuclei and their subsequent growth.

The electrocrystallization of tin from acidic electrolytes is a critical process for achieving high-quality tin plates. researchgate.net The initial stage of deposition is characterized by nucleation, which can occur via two primary mechanisms: instantaneous nucleation, where all active sites on the substrate are activated simultaneously, or progressive nucleation, where active sites become available over time. researchgate.networldscientific.com

Electrochemical techniques such as chronoamperometry are widely used to study these phenomena. mdpi.com In similar sulfonic acid-based systems, like methanesulfonic acid, the electrodeposition of tin has been shown to follow a three-dimensional (3D) instantaneous nucleation model with diffusion-controlled growth. mdpi.com Cyclic voltammetry often reveals a characteristic "nucleation loop" or crossover, where the current during the reverse scan is higher than in the forward scan. mdpi.com This indicates that the deposition of tin is more energetically favorable on the freshly formed tin nuclei than on the original substrate. mdpi.comagh.edu.pl The specific mechanism can be influenced by factors such as the applied potential, with a tendency to shift from progressive to instantaneous nucleation at more negative potentials. mdpi.comcyberleninka.ru

Tin(II) sulfamate plays a crucial role in the electrodeposition of lead-tin alloys, a process widely used in the electronics industry for producing solderable coatings and in manufacturing for creating bearing overlays. lboro.ac.uksterc.org Sulfamate-based electrolytes are a recognized option for this application, alongside fluoroborate and sulfonate systems. sterc.orgwocmetal.com

In these systems, tin(II) sulfamate serves as the source of stannous (Sn2+) ions, which are co-deposited with lead ions, typically supplied by lead sulfamate. lboro.ac.uk The ability to control the ratio of tin to lead in the electrolyte, along with parameters like current density and temperature, allows for the deposition of alloys with specific compositions. wocmetal.com For instance, alloys with 60% tin and 40% lead are common for solder applications due to their low melting point and excellent wetting ability. wocmetal.com A doctoral thesis from Loughborough University proposed a sulfamate electrolyte for plating various lead-tin alloys. lboro.ac.uk

Below is a representative composition for a lead-tin sulfamate plating bath.

| Component | Concentration |

|---|---|

| Lead (as Lead Sulfamate) | Variable (e.g., for 90% Pb alloy) |

| Tin (as Tin Sulfamate) | Variable (e.g., for 10% Sn alloy) |

| Free Sulphamic Acid | Not specified |

| Additives (e.g., Peptone, Aloin) | 1 g/L, 0.5 g/L respectively |

This table is based on formulations for experimental lead-tin alloy plating and illustrates typical components. Exact concentrations are adjusted to achieve the desired alloy composition. lboro.ac.uk

The resulting alloys offer superior properties compared to pure metals, including enhanced corrosion resistance and solderability, while mitigating issues like the formation of tin whiskers. sharrettsplating.comwocmetal.com

Advanced Battery and Energy Storage Systems

The search for efficient and cost-effective energy storage has led to investigations into various electrochemical systems, including redox flow batteries where sulfamate electrolytes have shown promise.

The zinc-cerium (Zn-Ce) redox flow battery is a promising energy storage system due to its high open-circuit cell voltage, which can exceed 2.4 V. researchgate.netwikipedia.org This hybrid flow battery typically involves the electroplating and stripping of zinc at the negative electrode (Zn/Zn2+ couple) and the Ce3+/Ce4+ redox reaction at the positive electrode. wikipedia.org

While methanesulfonic acid is a common supporting electrolyte for this system, sulfamic acid has been explored as a viable alternative. researchgate.netrsc.org Research on a cerium sulfamate electrolyte demonstrated good electrochemical performance, with a test cell achieving a coulombic efficiency of 90%. researchgate.net The sulfamate medium facilitates the necessary redox reactions for the battery's operation.

| Parameter | Value |

|---|---|

| Formal Potential (vs. NHE) | ~1.52 V |

| Exchange Current Density | 5.95 × 10⁻⁴ A cm⁻² |

| Standard Rate Constant | 4.95 × 10⁻⁵ cm s⁻¹ |

| Diffusion Coefficient of Ce3+ | 5.93 × 10⁻⁶ cm² s⁻¹ |

It is important to note that while tin compounds are investigated for their electrocatalytic properties in other flow battery systems like VRFBs and tin-bromine (B14679306) batteries, the available research on the zinc-cerium system focuses on the inherent performance of the zinc and cerium couples within the sulfamate electrolyte itself, without the addition of tin. rsc.orgresearchgate.netresearchgate.netinternationaltin.org

Electrolyte Composition and Stability in Electrochemical Cells

The primary application of sulphamic acid, tin salt, commercially known as tin(II) sulfamate, is as the main source of tin ions in electroplating baths for tin deposition. The composition and stability of these electrolytes are critical factors that determine the quality of the tin coating and the efficiency of the plating process.

Electrolyte Composition

Tin sulfamate electrolytes are complex mixtures designed to produce specific deposit characteristics. The key components include the tin salt, free sulfamic acid to ensure conductivity and prevent hydrolysis of the tin salt, and various organic additives that control the deposit's properties such as brightness, grain structure, and leveling.

The concentration of tin, provided by tin sulfamate, is a crucial parameter. Higher concentrations can support higher plating rates. The free sulfamic acid content influences the electrolyte's conductivity and pH. Additives are used to modify the electrochemical deposition process. For instance, nitrogen-bearing block copolymers of propylene (B89431) oxide and ethylene (B1197577) oxide are used to refine the grain structure and improve the quality of the tin coating. google.com

Below is a table summarizing typical compositions of tin sulfamate electrolytes found in industrial applications.

| Component | Concentration (g/L) | Purpose |

| Tin (as tin sulfamate) | 50 - 90 | Source of tin ions for deposition |

| Free Sulfamic Acid | 40 - 100 | Increases conductivity, prevents salt hydrolysis, and maintains low pH |

| Sulfates (as SO₄²⁻) | 0 - 15 | May be present as an impurity or a minor component |

| Nitrogen-bearing block copolymers | 1 - 6 | Grain refiner and brightening agent |

This table is interactive. Users can sort the columns by clicking on the headers.

One specific example of an electrolyte composition for continuous electrolytic tinning includes 65 g/L of tin in the form of tin sulfamate (which corresponds to 25 g/L of Sn²⁺), 60 g/L of free sulfamic acid, and 5 g/L of sulfates. google.com The pH of such electrolytes is typically maintained in the range of 0.6 to 1.1. google.com

Stability in Electrochemical Cells

The stability of tin sulfamate electrolytes is a significant concern in industrial applications. A primary issue is the oxidation of stannous (Sn²⁺) ions to stannic (Sn⁴⁺) ions. p2infohouse.org This oxidation is undesirable for several reasons:

Reduced Deposition Rate: Stannic ions are not readily deposited, leading to a decrease in the plating efficiency. p2infohouse.org

Sludge Formation: The formation of stannic tin can lead to the precipitation of insoluble tin compounds, forming a sludge that can contaminate the electrolyte and cause roughness in the deposited coating. p2infohouse.org

Altered Alloy Composition: In the case of tin alloy plating, the depletion of stannous ions can alter the composition of the deposited alloy. p2infohouse.org

To mitigate the oxidation of stannous ions, antioxidants are often included in the electrolyte formulation. p2infohouse.org The operating temperature also plays a role in the stability of the electrolyte, with higher temperatures potentially accelerating degradation reactions. Typical operating temperatures for tin sulfamate electrolytes range from 20°C to 70°C. google.com

The table below outlines some of the operational parameters that influence the stability and performance of tin sulfamate electrolytes.

| Parameter | Range | Impact on the Process |

| Temperature | 20 - 70 °C | Affects plating rate and electrolyte stability |

| Current Density | 5 - 70 A/dm² | Influences the speed and quality of tin deposition |

| pH | 0.6 - 1.1 | Critical for maintaining the stability of the tin sulfamate and preventing hydrolysis |

This table is interactive. Users can sort the columns by clicking on the headers.

Research has also explored various additives to improve the stability and performance of tin plating solutions, effectively restraining the conversion of Sn²⁺ to Sn⁴⁺. google.com The choice of additives and operating conditions is crucial for maintaining the long-term performance and stability of tin sulfamate-based electrochemical cells.

Materials Science Applications Involving Tin Sulfamate

Surface Treatment and Metal Finishing Processes

Tin sulfamate (B1201201) is a key component in electrolytic tin plating, a process widely used to deposit a thin layer of tin onto a substrate, typically steel or copper. conicet.gov.ar This surface treatment is crucial in numerous industries due to the desirable properties it imparts to the finished product.

The primary function of tin plating is to provide corrosion resistance and enhance solderability. conicet.gov.aradvancedplatingtech.com Tin is a non-toxic and ductile metal, making it particularly suitable for applications in the food packaging and electronics industries. The sulfamate-based electrolyte offers several advantages over other plating baths, such as those based on phenolsulfonic acid. Notably, sulfamate baths are free of toxic compounds like phenol (B47542) and are less volatile, contributing to a safer working environment and reduced tin consumption. google.com

The electrodeposition process from a tin sulfamate bath results in a uniform, fine-grained, and dense coating. These characteristics are essential for creating a protective barrier against environmental factors. The low porosity of the coating is a direct indicator of its compactness, which translates to increased corrosion resistance and a longer operational life for the coated component. google.com Furthermore, sulfamate nickel plating, which is often used as an undercoat for tin, provides excellent ductility and corrosion resistance, creating a superior base for the final tin layer. advancedplatingtech.comelectro-coatings.com

The composition of the tin sulfamate plating bath can be tailored to achieve specific coating properties. A typical electrolyte composition is detailed in the table below.

Table 1: Example Composition of a Tin Sulfamate Electroplating Bath

| Component | Concentration (g/L) | Purpose |

|---|---|---|

| Tin (as tin sulfamate) | 50-90 | Source of tin ions for deposition |

| Free Sulphamic Acid | 40-100 | Ensures conductivity and bath stability |

| Sulfates (SO₄²⁻) | 0-15 | Can be present as an impurity or additive |

| Additives (e.g., block copolymers) | 1-6 | Grain refiner, improves coating quality |

This table is based on data from patent information and may be subject to variation based on specific application requirements. google.com

Polymer Additives and Cross-linking Agents

While less common than its use in electroplating, tin salts, including sulfates and other organometallic tin compounds, have been investigated for their catalytic properties in polymer chemistry. chempoint.com Tin(II) sulfate (B86663) is noted for its use in polymers, and by extension, tin sulfamate may have potential in similar applications. atamankimya.com

Tin compounds can act as catalysts in esterification and transesterification reactions, which are fundamental processes in the production of polymers like polyesters. chempoint.com A patent from 1961 describes the use of tin salts, free of hydrocarbon groups, as effective catalysts for preparing polyesters used in polyurethane foams. google.com These catalysts are noted for their ability to drive the reaction to completion efficiently. google.com

Additionally, organotin catalysts are employed to control the cross-linking speed in silicone resins and for silane (B1218182) cross-linking reactions. chempoint.comgoogle.com Cross-linking is a critical process that imparts durability, flexibility, and thermal stability to the final polymer product. The catalyst facilitates the formation of a three-dimensional polymer network. While specific research on tin sulfamate as a primary cross-linking agent is not widely published, the known catalytic activity of other tin salts suggests its potential for investigation in this area. chempoint.comgoogle.com For instance, various FASCAT® tin catalysts are used to regulate the cross-linking rate in the synthesis of polyurethanes and silicone resins. chempoint.com

Research in Advanced Optical Materials (e.g., Non-Linear Optical Properties)

Recent research has highlighted the potential of sulfamate-containing compounds in the field of advanced optical materials, particularly for applications requiring non-linear optical (NLO) properties. nih.gov NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies like lasers and optical data storage.

A 2024 study reported the synthesis of mixed metal sulfamates that are transparent in the deep-ultraviolet spectrum and exhibit enhanced NLO properties. nih.gov The research demonstrated that the arrangement of the polar sulfamate ([NH₂SO₃]⁻) groups within the crystal structure is key to achieving a large second harmonic generation (SHG) response, a critical NLO effect. nih.gov By using a combination of different metal cations, the researchers were able to align the sulfamate tetrahedra in a way that maximized the material's dipole moment, leading to an SHG response approximately 2.3 times that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). nih.gov

While this particular study did not involve tin, it underscores the significant contribution of the sulfamate anion to NLO properties. The study of sulphamic acid as a single crystal has also shown it to be a good candidate for NLO applications. bohrium.comresearchgate.net Concurrently, tin-containing materials like tin(II) sulfide (B99878) (SnS) have been investigated for their optical properties. chalcogen.romdpi.com SnS is a semiconductor with a high absorption coefficient in the visible region, making it a candidate for optoelectronic devices. chalcogen.romdpi.com Two-dimensional SnS has been found to possess nonlinear optical properties with a saturable absorption response. mdpi.com The combination of the NLO-active sulfamate anion with a metal like tin, known to be part of optically active compounds, presents a promising avenue for the development of new advanced optical materials.

Table 2: Comparison of NLO Properties

| Material | Second Harmonic Generation (SHG) Response | Birefringence (at 546.1 nm) |

|---|---|---|

| Cs₂Mg(NH₂SO₃)₄·4H₂O (a mixed metal sulfamate) | ~2.3 x KDP | 0.054 |

| KH₂PO₄ (KDP - standard reference) | 1 x KDP | Not specified in source |

This table presents data from a study on mixed metal sulfamates, highlighting the potential of the sulfamate group in NLO materials. nih.gov

Development of High-Performance Coatings

The electrodeposition of tin from sulfamate-based electrolytes is a key process in the development of high-performance coatings for a variety of demanding applications. nmfrc.orgtechnic.com These coatings are engineered to provide more than just a decorative finish; they deliver critical functional properties such as superior corrosion resistance, high ductility, excellent solderability, and wear resistance. conicet.gov.arsharrettsplating.com

The purity and structure of the deposited tin layer are crucial for its performance. Sulfamate plating processes can produce coatings with 99.9% purity, which contributes to their high temperature resistance. advancedplatingtech.comelectro-coatings.com The low internal stress of these deposits results in superior ductility and elongation, allowing coated parts to be bent or formed without the coating cracking or peeling. electro-coatings.com This is particularly important in the electronics industry for components like connectors and lead frames that may undergo mechanical stress during assembly. sharrettsplating.com

The dense and uniform nature of the tin coating obtained from sulfamate baths provides an effective barrier against corrosive agents. sharrettsplating.com This makes it suitable for components used in aerospace, military, and marine environments where exposure to moisture and harsh chemicals is common. technic.com Furthermore, the excellent solderability of tin coatings is a primary reason for their widespread use in electronics, ensuring reliable electrical connections. advancedplatingtech.comnmfrc.org

The properties of these high-performance coatings can be summarized as follows:

Table 3: Key Properties of High-Performance Tin Coatings from Sulfamate Baths

| Property | Description | Benefit | Relevant Industries |

|---|---|---|---|

| Corrosion Resistance | The dense, low-porosity layer acts as a barrier to oxidation and chemical attack. sharrettsplating.com | Extends the lifespan of the underlying component. | Aerospace, Marine, Automotive |

| Solderability | The pure tin surface allows for easy and reliable soldering. advancedplatingtech.com | Ensures high-quality electrical connections. | Electronics, Telecommunications |

| Ductility | The ability to be deformed or stretched without cracking. electro-coatings.com | Allows for post-plating forming of components. | Electronics, Manufacturing |

| High Purity | Deposits can reach 99.9% nickel (in undercoats) or tin. advancedplatingtech.com | Provides excellent thermal and electrical conductivity. | Electronics, Power Transmission |

| Wear Resistance | The coating hardens the surface of the substrate. sharrettsplating.com | Increases the durability of moving parts. | Automotive, Industrial Machinery |

Chemical Reactivity and Derivatization of Tin Ii Sulfamate

Hydrolysis Kinetics and Mechanisms of Tin Sulfamate (B1201201)

The hydrolysis of the tin(II) ion (Sn²⁺) in water is a complex process that leads to the formation of various hydroxo complexes. The process is pH-dependent and involves the formation of species such as [Sn(OH)]⁺, Sn(OH)₂, and the polynuclear species [Sn₃(OH)₄]²⁺. The initial step of hydrolysis can be represented as:

Sn²⁺ + H₂O ⇌ [Sn(OH)]⁺ + H⁺

This equilibrium is established rapidly in solution. Further hydrolysis can lead to the precipitation of tin(II) hydroxide (B78521) (Sn(OH)₂) or hydrated tin(II) oxide (SnO·nH₂O), particularly as the pH increases. In acidic solutions, the Sn²⁺ ion is more stable against hydrolysis.

The sulfamate anion (NH₂SO₃⁻) itself is relatively stable towards hydrolysis in neutral or alkaline solutions. However, under acidic conditions, it can undergo hydrolysis to form ammonium (B1175870) bisulfate:

NH₂SO₃⁻ + H₃O⁺ → NH₄⁺ + HSO₄⁻

A proposed mechanism for the hydrolysis of tin(II) sulfamate in an aqueous environment could initiate with the aquation of the tin(II) ion, followed by deprotonation of the coordinated water molecules. Concurrently, the acidic environment created by this process would promote the slower hydrolysis of the sulfamate anion. The precipitation of tin-containing solids would be a key indicator of the progression of hydrolysis.

| Parameter | Influence on Hydrolysis |

| pH | Lower pH would favor the stability of Sn²⁺ but could accelerate sulfamate hydrolysis. Higher pH would promote the precipitation of tin hydroxides/oxides. |

| Temperature | Increased temperature would likely increase the rate of all hydrolysis reactions. |

| Concentration | Higher concentrations could lead to faster precipitation of hydrolysis products. |

Complexation Reactions with Organic Ligands

While specific complexation studies involving tin(II) sulfamate as the starting material are scarce, the coordination chemistry of the tin(II) ion is well-established. The Sn²⁺ ion, with its lone pair of 5s² electrons, can form complexes with a variety of organic ligands, typically exhibiting coordination numbers of 2, 3, or 4. The lone pair can be stereochemically active, leading to distorted geometries.

Organic ligands containing donor atoms such as oxygen, nitrogen, and sulfur are capable of forming stable complexes with tin(II). Examples of such ligands include:

Carboxylates: Ligands like acetate (B1210297) or oxalate (B1200264) can chelate to the tin(II) center through their oxygen atoms.

Amines and N-heterocycles: Ligands such as pyridine, bipyridine, and ethylenediamine (B42938) can coordinate through their nitrogen atoms.

Thiols and Thioethers: Sulfur-containing ligands can form strong bonds with the soft tin(II) cation.

Schiff bases and Thiosemicarbazones: These multidentate ligands can form very stable chelate complexes with tin(II), often involving N, O, and S donor atoms. st-andrews.ac.uk

The reaction of tin(II) sulfamate with an organic ligand (L) in a suitable solvent would likely proceed via a displacement of the sulfamate anions or coordinated water molecules:

Sn(NH₂SO₃)₂ + nL → Sn(L)ₙ₂

The nature of the resulting complex, including its geometry and stability, would depend on the denticity, steric bulk, and electronic properties of the organic ligand. The sulfamate anions might remain as counter-ions or could potentially coordinate to the tin center, especially if the organic ligand is monodentate.

| Ligand Type | Potential Donor Atoms | Example |

| Carboxylates | O | Acetate, Oxalate |

| N-Heterocycles | N | Pyridine, Bipyridine |

| Thiosemicarbazones | N, S | 2-formylpyridine thiosemicarbazone st-andrews.ac.uk |

| Kläui-type ligands | O | [(η⁵-C₅H₅)Co{P(OEt)₂O}₃]⁻ nih.gov |

Thermal Decomposition Pathways and Product Characterization

There is a lack of direct experimental data on the thermal decomposition of tin(II) sulfamate. However, a plausible decomposition pathway can be proposed based on the known thermal behavior of related compounds like tin(II) sulfate (B86663) and metal sulfamates.

The thermal decomposition of tin(II) sulfate (SnSO₄) begins at around 360 °C and proceeds through the formation of tin(II) oxide (SnO) and sulfur dioxide (SO₂), with subsequent oxidation to tin(IV) oxide (SnO₂) at higher temperatures. americanelements.comwikipedia.org

SnSO₄(s) → SnO(s) + SO₃(g) or 2SnSO₄(s) → 2SnO₂(s) + 2SO₂(g) + O₂(g)

The decomposition of sulfamic acid and its salts typically yields products like sulfur dioxide (SO₂), sulfur trioxide (SO₃), nitrogen (N₂), and water (H₂O).

Combining these observations, the thermal decomposition of tin(II) sulfamate, Sn(NH₂SO₃)₂, is likely to be a complex, multi-stage process. It would probably initiate with the decomposition of the sulfamate anions. A possible, though speculative, reaction sequence could be:

Initial Decomposition: The sulfamate groups would likely decompose first, at lower temperatures, to produce a mixture of sulfur and nitrogen oxides, and water. Sn(NH₂SO₃)₂(s) → SnO(s) + SO₂(g) + N₂(g) + H₂O(g) (unbalanced)

Intermediate Formation: An intermediate tin oxide-sulfide or oxide-sulfate species might be formed.

Final Product: At higher temperatures, the final product would almost certainly be the thermodynamically stable tin(IV) oxide (SnO₂).

The characterization of the decomposition products would require techniques such as Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) or Mass Spectrometry (MS) to identify the gaseous products and monitor mass loss as a function of temperature. Powder X-ray Diffraction (PXRD) would be essential to identify the crystalline solid residues at different stages of decomposition.

| Temperature Range | Plausible Events | Likely Products |

| Low Temperature (<300°C) | Decomposition of sulfamate anions | Gaseous SO₂, SO₃, N₂, H₂O |

| Intermediate Temperature (300-500°C) | Formation of tin oxide | SnO, possibly mixed tin oxysulfates |

| High Temperature (>500°C) | Oxidation of tin(II) to tin(IV) | SnO₂ |

Solvothermal Reactions and Products

Solvothermal synthesis involves chemical reactions in a closed vessel using a solvent at a temperature above its boiling point. While no studies specifically report the use of tin(II) sulfamate as a precursor in solvothermal reactions, its potential utility can be inferred from the extensive use of other tin salts like tin chlorides and tin sulfates in such syntheses. rsc.orgst-andrews.ac.ukresearchgate.net

In a solvothermal reaction, tin(II) sulfamate would serve as a source of tin ions. The solvent would not only act as a medium for the reaction but could also participate in it. The nature of the final product would be highly dependent on the solvent, temperature, reaction time, and the presence of any additives.

In aqueous or alcohol-based solvents (hydrothermal/solvothermal): The likely product would be tin oxide. The hydrolysis of the tin(II) sulfamate would be promoted under these conditions, leading to the formation of SnO or, with an oxidizing agent or at higher temperatures, SnO₂. The morphology of the resulting tin oxide (e.g., nanoparticles, nanorods, microspheres) could be controlled by adjusting the reaction parameters. rsc.orgnih.gov

In the presence of a sulfur source (e.g., thiourea, sodium sulfide): It would be possible to synthesize tin sulfides, such as tin(II) sulfide (B99878) (SnS) or tin(IV) sulfide (SnS₂). The sulfamate anion itself is not typically a source of sulfide ions under these conditions. Sn(NH₂SO₃)₂ + S-source → SnS or SnS₂

In the presence of other coordinating ligands: Solvothermal reactions could be employed to synthesize complex tin-based coordination polymers or metal-organic frameworks (MOFs), where the tin ions are linked by organic bridging ligands.

The products of such solvothermal reactions would be characterized by techniques like PXRD to determine the crystal phase, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analyze the morphology and particle size, and spectroscopic methods to confirm the composition.

| Solvent/Additive | Expected Product | Potential Morphology |

| Water/Ethanol | SnO, SnO₂ | Nanoparticles, Microspheres rsc.org |

| Thiourea | SnS, SnS₂ | Nanoplates, Microflowers researchgate.net |

| Organic Linkers | Coordination Polymers/MOFs | Crystalline solids |

Environmental Fate and Transport Studies of Sulphamic Acid, Tin Salt

Dissociation and Speciation in Aqueous Environments

When sulphamic acid, tin salt dissolves in water, it dissociates into its constituent ions: the stannous (tin(II)) cation and the sulfamate (B1201201) anion. This process is a fundamental step that dictates the subsequent environmental pathways of the compound. The separated ions then undergo various reactions, leading to different chemical forms or species.

Dissociation Equation:

Sn(NH₂SO₃)₂ (s) → Sn²⁺ (aq) + 2NH₂SO₃⁻ (aq)

Speciation of Tin(II) Ion:

The speciation of the tin(II) ion in aqueous solutions is complex and highly dependent on factors such as pH, the presence of other ions (like chloride), and redox potential. In aqueous environments, tin(II) ions can undergo hydrolysis to form various hydroxo complexes. libretexts.org Acidic conditions are often required to prevent the precipitation of insoluble tin hydroxides. libretexts.org

In the presence of chloride ions, which are common in many natural waters, tin(II) can form stable chloride complexes such as [SnCl₄]²⁻. libretexts.org Research has shown that in chloride solutions, tin(II) can form complexes like SnCl₃⁻ and SnCl₄²⁻. geologyscience.ru

Speciation of Sulfamate Ion:

The sulfamate anion is the conjugate base of sulphamic acid, a strong acid. Therefore, in most environmental pH ranges, it will remain as the NH₂SO₃⁻ anion. It is generally stable in water but can undergo slow hydrolysis to form ammonium (B1175870) and bisulfate ions, especially at elevated temperatures.

Mobility and Distribution in Environmental Compartments

The mobility and distribution of this compound in the environment are determined by the properties of its dissociated ions. cdc.gov

Tin (Sn²⁺):

Generally, inorganic tin is considered to be relatively immobile in the environment. cdc.govwho.int The positively charged Sn²⁺ cations tend to adsorb to negatively charged soil particles and sediments, which reduces their mobility in water. cdc.gov This partitioning to soils and sediments is a key factor in its environmental distribution. cdc.govwho.int However, tin may be transported in aquatic systems if it is associated with suspended sediments. cdc.govwho.int

A study on a former tin mining catchment area indicated that tin had a higher potential mobility compared to other heavy metals like copper, zinc, lead, chromium, and arsenic in that specific soil environment. nih.govresearchgate.net

Sulfamate (NH₂SO₃⁻):

The sulfamate anion, being negatively charged, is expected to be more mobile in soils and water compared to the tin cation. It will likely move with the flow of water and have a lower tendency to adsorb to most soil types, which typically have a net negative charge.

Interactive Data Table: Factors Influencing Mobility

| Environmental Compartment | Key Factors for Tin (Sn²⁺) Mobility | Key Factors for Sulfamate (NH₂SO₃⁻) Mobility |

| Soil | pH, organic matter content, clay content, presence of iron and manganese oxides | Water infiltration rate, soil porosity |

| Water | pH, presence of complexing ligands (e.g., chloride), suspended sediment load | Water flow, temperature (influencing hydrolysis) |

| Sediment | Organic content, particle size | Porewater exchange |

Transformation Pathways and By-product Formation

Once released into the environment, both the tin and sulfamate ions can undergo various transformations.

Tin (Sn²⁺):

Inorganic tin cannot be degraded, but it can change its form through several processes: cdc.govwho.int

Oxidation: Tin(II) is susceptible to oxidation to the more stable tin(IV) state, especially in the presence of atmospheric oxygen. libretexts.orgwikipedia.org

Precipitation: As mentioned, tin(II) can precipitate as tin(II) hydroxide (B78521) (Sn(OH)₂) in neutral or alkaline conditions. libretexts.org Similarly, tin(IV) readily hydrolyzes and can precipitate as tin(IV) hydroxide (Sn(OH)₄). cdc.gov

Biomethylation: A significant transformation pathway for inorganic tin is microbial methylation. who.intresearchgate.net This process can convert inorganic tin into more toxic and mobile organotin compounds, such as mono-, di-, tri-, and tetramethyltins. who.int

Formation of Stannane (B1208499): In extremely anaerobic (oxygen-poor) conditions, inorganic tin can be converted to the volatile hydride, stannane (SnH₄). researchgate.net

Sulfamate (NH₂SO₃⁻):

The primary transformation pathway for the sulfamate anion is hydrolysis, which breaks it down into ammonium (NH₄⁺) and bisulfate (HSO₄⁻) ions. This process is generally slow at ambient environmental temperatures but can be accelerated by acidic conditions and higher temperatures.

Potential By-products:

| Original Ion | Transformation Pathway | Potential By-products |

| Tin(II) (Sn²⁺) | Oxidation | Tin(IV) (Sn⁴⁺) |

| Precipitation | Tin(II) hydroxide (Sn(OH)₂), Tin(IV) hydroxide (Sn(OH)₄) | |

| Biomethylation | Methyltin compounds | |

| Reduction (anaerobic) | Stannane (SnH₄) | |

| Sulfamate (NH₂SO₃⁻) | Hydrolysis | Ammonium (NH₄⁺), Bisulfate (HSO₄⁻) |

Adsorption and Desorption Behavior in Soils and Sediments

The interaction of this compound with soils and sediments is largely dictated by the adsorption and desorption of the tin cation.

Adsorption of Tin:

Tin cations (Sn²⁺ and Sn⁴⁺) are generally adsorbed by soils and sediments, which limits their mobility. cdc.gov The extent of adsorption is influenced by several soil properties:

pH: The adsorption of metal cations generally increases with increasing soil pH. epa.govresearchgate.net At higher pH values, there are more negatively charged sites on soil particles for the positively charged tin ions to bind to. nih.gov

Organic Matter: Soil organic matter has a high capacity to bind heavy metal cations through complexation and ion exchange. nih.gov

Clay Content: Clay minerals, with their layered structure and negative surface charges, are effective at adsorbing metal ions. pjoes.com

Iron and Manganese Oxides: Hydrous oxides of iron and manganese in soils can also strongly adsorb tin ions. tandfonline.com

Research has shown that tin can be strongly retained in soils, with one study indicating that more than 99% of added tin was retained in two different soil types, with no release detected after 30 days of desorption experiments. researchgate.net This suggests that the sorption of tin can be largely irreversible. researchgate.net

Desorption of Tin:

Desorption, the release of adsorbed substances, is the reverse of adsorption. The strong and often irreversible binding of tin to soil and sediment particles means that its desorption is generally low. researchgate.net This further contributes to the low mobility of tin in the environment.

Interactive Data Table: Soil Properties Affecting Tin Adsorption

| Soil Property | Influence on Tin Adsorption | Rationale |

| pH | Increases with increasing pH | More negative surface charge on soil particles. researchgate.netnih.gov |

| Organic Matter | Increases with higher organic matter content | Provides binding sites through complexation and ion exchange. nih.gov |

| Clay Content | Increases with higher clay content | High surface area and negative charges for cation binding. pjoes.com |

| Iron/Manganese Oxides | Increases with higher oxide content | Strong specific adsorption of metal cations. tandfonline.com |

Future Research Directions and Emerging Paradigms

Integration with Nanotechnology and Nanoscience

The convergence of tin sulfamate (B1201201) chemistry with nanotechnology and nanoscience presents a fertile ground for innovation. The synthesis of tin-based nanomaterials offers enhanced properties due to their high surface-area-to-volume ratio and quantum effects. azonano.commdpi.com

One promising avenue is the use of sulfamic acid in the preparation of tin oxide (SnO₂) nanoparticles. Research has shown that incorporating sulfamic acid with tin oxide can hinder crystallization and inhibit crystal growth, allowing for control over nanoparticle size, which can range from 2.1 to 8.2 nm. researchgate.net This control is crucial for tailoring the material's properties for specific applications. These sulfamic acid-tin oxide nanoparticles have demonstrated efficiency as catalysts in organic synthesis. researchgate.net

Future research will likely focus on:

Controlled Synthesis: Developing methods for the precise control of size, shape, and morphology of tin sulfamate-derived nanoparticles. azonano.commdpi.com This could involve exploring various synthetic routes, such as solution-based colloidal synthesis, to achieve finely controllable structures. mdpi.com

Novel Applications: Investigating the use of these nanomaterials in fields such as gas sensing, photocatalysis, and as anode materials in next-generation batteries. mdpi.comnih.gov Tin nanoparticles are already being explored for applications in coatings, plastics, and as anti-microbial agents. azonano.com

Composite Materials: Creating nanocomposites by combining tin sulfamate-derived nanoparticles with other materials like graphene or polymers to develop hybrid materials with synergistic properties. mdpi.com

Table 1: Properties of Sulfamic Acid-Incorporated Tin Oxide Nanoparticles

| Property | Finding | Reference |

|---|---|---|

| Particle Size | Dependent on sulfamic acid content and calcination temperature, ranging from 2.1-8.2 nm. | researchgate.net |

| Crystallization | Sulfamic acid hinders the crystallization and inhibits SnO₂ crystal growth. | researchgate.net |

| Surface Acidity | Increases with thermal treatment up to 450 ºC. | researchgate.net |

| Catalytic Activity | Efficient for the synthesis of 14-aryl-14H-dibenzo[a,j] xanthene. | researchgate.net |

Synergistic Applications with Other Metal Sulfamates

The practice of combining different metal salts in applications like electroplating is well-established, and exploring the synergistic effects of tin sulfamate with other metal sulfamates is a logical next step. Mixed-metal sulfamate systems can offer enhanced performance characteristics that are not achievable with single-metal formulations.

In the realm of electroplating, nickel sulfamate is widely used for producing deposits with low internal stress and high ductility. nmfrc.org The addition of tin sulfamate to such baths, or the creation of entirely new tin-alloy sulfamate electrolytes, could yield coatings with a unique combination of properties. For instance, Ni-Co alloys electrodeposited from sulfamate electrolytes are known for their desirable microhardness and material strength. researchgate.net Investigating a Ni-Sn or Co-Sn sulfamate system could lead to deposits with tailored hardness, corrosion resistance, and solderability.

Future research directions include:

Alloy Electrodeposition: Systematic studies on the co-deposition of tin with other metals like nickel, cobalt, and iron from sulfamate baths to create novel alloy coatings. researchgate.net

Property Optimization: Characterizing the mechanical, electrical, and corrosion-resistant properties of these alloy deposits to identify optimal compositions for specific engineering applications.

Electrolyte Stability: Investigating the chemistry of mixed-metal sulfamate electrolytes to ensure stability and control over the deposition process. nmfrc.org The stability of the sulfamate anion itself, which can hydrolyze under certain conditions, is a critical factor. nmfrc.org

Advanced In-Situ Characterization Techniques during Reaction

A deeper understanding of the reaction mechanisms involving tin sulfamate is crucial for optimizing existing processes and developing new applications. Advanced in-situ and operando characterization techniques, which allow for real-time monitoring of reactions as they occur, are indispensable tools in this endeavor. wikipedia.orgacs.org

For applications like electrodeposition or battery performance, understanding the chemical and structural evolution of the materials at the electrode-electrolyte interface is paramount. Techniques such as operando X-ray Absorption Spectroscopy (XAS) and operando Raman Spectroscopy can provide invaluable insights. researchgate.netrsc.org For example, in the study of tin oxide catalysts for CO₂ electroreduction, operando XAS was used to detect the reduction of Sn(IV) to metallic Sn, while operando Raman spectroscopy was sensitive enough to probe intermediate Sn(II) states at the catalyst/electrolyte interface. researchgate.net

Emerging research will leverage techniques such as:

Operando X-ray Diffraction (XRD): To monitor the crystalline phase transformations of tin compounds during electrochemical processes, such as sodiation in batteries. researchgate.net

In-situ Electron Microscopy: To visualize morphological changes and the growth of nanostructures in real-time during synthesis or reaction. mdpi.com

In-situ/Operando Spectroscopy (Raman, XAS): To probe the chemical state, coordination environment, and local structure of tin species under actual reaction conditions. researchgate.netrsc.org This can help identify catalytically active species or degradation pathways. researchgate.net

Table 2: In-Situ/Operando Techniques for Material Characterization

| Technique | Application/Insight Provided | Reference |

|---|---|---|

| Operando X-ray Absorption Spectroscopy (XAS) | Probes the average chemical state (e.g., Sn(IV), Sn(II), Sn(0)) of the bulk catalyst layer during reaction. | researchgate.net |

| Operando Raman Spectroscopy | Offers high sensitivity to the catalyst/electrolyte interface, allowing detection of transient intermediate species. | researchgate.net |

| Operando X-ray Diffraction (XRD) | Investigates the evolution of crystalline phases during electrochemical cycling in batteries. | researchgate.net |

| In-Situ Electron Beam Evaporation | Allows for the in-situ growth and characterization of nanocrystal rods via a vapor-liquid-solid (VLS) method. | mdpi.com |

Development of Novel Synthetic Strategies

While traditional methods for synthesizing metal salts are effective, the development of novel synthetic strategies for tin sulfamate can unlock new possibilities in terms of purity, morphology, and scalability. wu.ac.thresearchgate.net The exploration of unconventional synthesis routes is key to producing advanced materials with tailored properties.

Drawing inspiration from the synthesis of other tin compounds and sulfamates can provide a roadmap. For instance, methods developed for tin(II) sulfide (B99878) (SnS) and tin(II) sulfate (B86663) (SnSO₄) include hydrothermal, solvothermal, high-energy milling, and precipitation methods. wu.ac.thmdpi.com Adapting these techniques for tin sulfamate could lead to the production of nanocrystalline powders or thin films with unique characteristics.

Furthermore, the field of organic synthesis offers innovative approaches. The use of sulfamates as directed metalation groups (DMGs) in organic reactions has been established, opening up pathways to create complex aryl sulfamates. canada.ca Similarly, new reagents and catalytic systems are being developed for the efficient synthesis of sulfamates in general, which could be adapted for inorganic tin sulfamate. mcmaster.caorganic-chemistry.orgorganic-chemistry.org

Key areas for future research include:

Green Chemistry Approaches: Developing environmentally friendly synthesis methods that minimize waste and energy consumption, such as one-pot syntheses or using less hazardous precursors. wu.ac.th

Non-aqueous and Unconventional Solvents: Exploring synthesis in ionic liquids or supercritical fluids to control crystal growth and phase purity.